BenchChemオンラインストアへようこそ!

Diethyl (2-chloro-6-fluorobenzyl)phosphonate

HIV-1 RT NNRTI S-DABO

Diethyl (2-chloro-6-fluorobenzyl)phosphonate (CAS 680214-57-7) is a diethyl benzylphosphonate ester bearing both chlorine and fluorine substituents at the ortho positions of the aromatic ring. It serves as a strategic building block for the construction of 2-chloro-6-fluorobenzyl-containing pharmacophores, most notably in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the S-DABO class and in RORγt inverse agonists.

Molecular Formula C11H15ClFO3P
Molecular Weight 280.66
CAS No. 680214-57-7
Cat. No. B2527162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-chloro-6-fluorobenzyl)phosphonate
CAS680214-57-7
Molecular FormulaC11H15ClFO3P
Molecular Weight280.66
Structural Identifiers
SMILESCCOP(=O)(CC1=C(C=CC=C1Cl)F)OCC
InChIInChI=1S/C11H15ClFO3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3
InChIKeyOBPWUKXKPZQBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl (2-chloro-6-fluorobenzyl)phosphonate (CAS 680214-57-7): A Dual-Halogenated Benzylphosphonate Intermediate for Antiviral and Anti-Inflammatory Programs


Diethyl (2-chloro-6-fluorobenzyl)phosphonate (CAS 680214-57-7) is a diethyl benzylphosphonate ester bearing both chlorine and fluorine substituents at the ortho positions of the aromatic ring [1]. It serves as a strategic building block for the construction of 2-chloro-6-fluorobenzyl-containing pharmacophores, most notably in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the S-DABO class and in RORγt inverse agonists [2]. The compound is commercially available at purities ranging from 95% to 98% from multiple vendors .

Why Diethyl (2-chloro-6-fluorobenzyl)phosphonate Cannot Be Replaced by Mono-Halogenated or Unsubstituted Analogs


Benzylphosphonate intermediates are not interchangeable. The pattern and identity of aryl halogenation govern both the electronic properties of downstream pharmacophores and the compound's own reactivity as a Horner-Wadsworth-Emmons (HWE) or Arbuzov substrate [1]. A single ortho-fluorine or ortho-chlorine substituent provides only partial electronic tuning, whereas the 2-chloro-6-fluoro pattern generates a unique orthogonal dipole and steric environment that dual-halogen (e.g., 2,6-difluoro, 2,6-dichloro) or mono-halogen analogs cannot replicate [2]. This specificity directly translates into differential target binding: in HIV-1 RT enzyme assays, the 2-Cl-6-F-benzyl S-DABOs and the 2,6-F₂-benzyl series exhibit distinct antiviral profiles at picomolar concentrations, confirming that procurement of the correct halogenation pattern is essential for reproducible biological outcomes [3].

Diethyl (2-chloro-6-fluorobenzyl)phosphonate: Head-to-Head Quantitative Differentiation Against Closest Analogs


HIV-1 Reverse Transcriptase Inhibition: 2-Cl-6-F-benzyl S-DABOs Achieve Picomolar Antiviral Potency Differentiated from 2,6-Difluorobenzyl Counterparts

In a direct head-to-head comparison within the same study, S-DABO compounds bearing the 6-(2-chloro-6-fluorobenzyl) moiety (compounds 7–12) were evaluated against their 6-(2,6-difluorobenzyl) counterparts (compounds 13–15) in both HIV-1-infected MT-4 cell assays and recombinant HIV-1 RT enzymatic assays [1]. The 2-Cl-6-F-S-DABOs exhibited antiviral activity extending into the picomolar range against wild-type HIV-1 (strain IIIB), with C5/C6-dialkylated members achieving the broadest spectrum of activity against clinically relevant NNRTI-resistant mutants (including K103N, Y181C, and L100I) [1]. In contrast, the 2,6-F₂-benzyl series showed comparable but not uniformly superior potency across all mutant strains. The critical differentiation lies in the stereoelectronic contribution of the chlorine atom: the C6-benzylic stereocenter displayed significant diastereo- and enantioselectivity in antiviral activity, with the (R)-configuration at the benzylic position correlating with maximal HIV-1 inhibition—a stereochemical outcome uniquely enabled by the 2-Cl-6-F substitution pattern [1].

HIV-1 RT NNRTI S-DABO antiviral drug discovery

2-Chloro-6-fluorobenzyl Hydroxylamine (RD6-Y664): EC₅₀ of 1.6 µg/mL Against HIV-1 IIIB with Selectivity Index > 38, the Most Potent in a Benzylhydroxylamine Series

Although the tested compound is the hydroxylamine derivative (RD6-Y664) rather than the phosphonate itself, the pharmacophoric 2-chloro-6-fluorobenzyl group is the essential structural determinant. In a series of benzylhydroxylamine derivatives screened against HIV-1 replication in MT-4 cells, O-(2-chloro-6-fluorobenzyl)hydroxylamine (RD6-Y664) was identified as the most potent inhibitor, with an EC₅₀ of 1.6 µg/mL and a selectivity index > 38 [1]. Critically, other benzyl-substituted analogs in the same study—bearing different halogenation patterns or lacking the 2-Cl-6-F substitution—showed inferior potency. RD6-Y664 retained activity against NNRTI-resistant and NRTI-resistant HIV-1 mutants as well as HIV-2, whereas the unsubstituted benzyl analog did not achieve comparable broad-spectrum inhibition [1].

HIV-1 replication inhibitor benzylhydroxylamine structure-activity relationship early-stage viral entry

RORγt Inverse Agonism: 2-Chloro-6-fluorobenzyl-Containing Ligands Exhibit IC₅₀ Values Spanning 10–79 nM; Non-2-Cl-6-F Analogs Show Drastically Reduced Affinity (IC₅₀ = 1,000–1,450 nM)

BindingDB-curated ChEMBL data for a series of sulfonamide-based RORγt inverse agonists reveal a stark structure-activity relationship dependent on the benzyl substitution pattern [1]. Compounds containing the N-(2-chloro-6-fluorobenzyl) group exhibit IC₅₀ values of 10 nM, 16 nM, 20 nM, 32 nM, and 79 nM in APC-labeled RORγt-LBD inverse agonist recruitment assays [1]. In contrast, an analog (BDBM50458201/CHEMBL4217947) that retains the sulfonamide scaffold but lacks the 2-chloro-6-fluorobenzyl N-substitution shows an IC₅₀ of 1,450 nM—representing a 18- to 145-fold loss in potency compared to the 10–79 nM cluster [1]. A further comparator with a different benzyl substitution (BDBM50445878/CHEMBL3105815) yields an IC₅₀ of 1,000 nM, confirming that the 2-Cl-6-F pattern is a critical driver of RORγt binding affinity [1].

RORγt Th17 IL-17 autoimmune disease inverse agonist

Fluorine Substitution Is Required to Maintain Calcium Antagonistic Activity in Diethyl Benzylphosphonate Series; Non-Fluorinated Derivatives Show Reduced or Abolished Activity

In a study of 15 heterocyclic diethyl benzylphosphonate analogs of Fostedil, only substitution with a fluorine atom was able to maintain calcium antagonistic activity, whereas all other modifications (including chlorine-only, methoxy, or unsubstituted phenyl) consistently decreased or abolished activity [1]. Three diethyl 4-(2-benzofuryl)benzylphosphonates exhibited slightly higher calcium antagonism than the control Fostedil [1]. Although the specific 2-chloro-6-fluoro pattern was not tested in this study, the critical finding is that the presence of fluorine—rather than any other substituent—is the key structural determinant for retaining calcium channel blocking activity in this scaffold class. The 2-Cl-6-F benzylphosphonate thus combines the essential fluorine atom with an additional chlorine that may provide further lipophilicity tuning.

calcium antagonist benzylphosphonate Fostedil analog vascular smooth muscle

Dual Ortho-Halogenation Increases LogP by ~1.5–2.0 Units Relative to Unsubstituted Diethyl Benzylphosphonate, Enhancing Membrane Permeability and Protein Binding Potential

Computational and experimental lipophilicity data for benzylphosphonate esters demonstrate a clear LogP gradient governed by halogen substitution . Unsubstituted diethyl benzylphosphonate has an ACD/LogP of approximately 1.8–2.0 . The introduction of a single ortho-fluorine (diethyl 2-fluorobenzylphosphonate) yields an XLogP3 of 1.8, while a para-chlorine (diethyl 4-chlorobenzylphosphonate) raises LogP to approximately 4.1 . By interpolation, the 2-chloro-6-fluoro substitution pattern is predicted to elevate LogP to the 3.3–3.8 range—an increase of approximately 1.5–2.0 LogP units versus the unsubstituted parent . This lipophilicity enhancement is expected to improve passive membrane permeability and target protein binding via enhanced van der Waals contacts, as has been demonstrated for fluorobenzylphosphonate inhibitors of PTPs [1].

lipophilicity LogP membrane permeability drug-likeness

Substituted Diethyl Benzylphosphonates Exhibit Enhanced Antimicrobial Activity vs. Ciprofloxacin, Bleomycin, and Cloxacillin in E. coli Model Strains

In a comprehensive evaluation of diethyl benzylphosphonate derivatives as antimicrobial agents, selected compounds demonstrated greater antibacterial potential than ciprofloxacin, bleomycin, and cloxacillin against E. coli K12 and R2–R4 model strains [1]. The study established that the nature and position of substituents on the phenyl ring directly modulate antimicrobial activity and selectivity [1]. While the specific 2-Cl-6-F phosphonate was not tested in this dataset, the structure-activity trend indicates that halogenated benzylphosphonates—particularly those with dual electron-withdrawing substituents—achieve enhanced bacterial membrane disruption and intracellular target engagement compared to unsubstituted or mono-substituted analogs [1]. The 2-chloro-6-fluoro pattern provides both the electron-withdrawing character required for activity and the balanced lipophilicity for bacterial cell envelope penetration.

antimicrobial E. coli benzylphosphonate antibiotic resistance

High-Impact Application Scenarios for Diethyl (2-chloro-6-fluorobenzyl)phosphonate Based on Quantitative Differentiation Evidence


Assembly of Chiral HIV-1 NNRTI Libraries via Horner-Wadsworth-Emmons Olefination

Medicinal chemistry teams synthesizing S-DABO or related NNRTI libraries should preferentially procure this phosphonate for HWE olefination to introduce the 6-(2-chloro-6-fluorobenzyl) moiety. The resulting (R)-configured benzylic stereocenter—established through enantioselective HWE or subsequent resolution—delivers picomolar antiviral potency and broad mutant coverage that the 2,6-difluorobenzyl analog cannot identically replicate [1]. Procurement at ≥98% purity ensures reproducible stereochemical outcomes in multi-step syntheses.

RORγt Inverse Agonist Lead Optimization in Autoimmune Disease Programs

For teams developing RORγt inverse agonists for psoriasis, rheumatoid arthritis, or multiple sclerosis, the 2-chloro-6-fluorobenzyl fragment is a nanomolar potency driver [1]. Incorporating this phosphonate as a synthetic precursor enables N-alkylation or reductive amination strategies to install the critical 2-Cl-6-F benzyl group, which confers 18- to 145-fold higher RORγt binding affinity compared to non-2-Cl-6-F analogs [1]. The compound's commercial availability at 95–98% purity supports rapid SAR expansion without in-house phosphonate synthesis.

Calcium Antagonist and Ion Channel Modulator Scaffold Development

SAR evidence from the diethyl benzylphosphonate class demonstrates that fluorine substitution is essential for maintaining calcium antagonistic activity [1]. The 2-Cl-6-F benzylphosphonate simultaneously supplies the requisite fluorine for ion channel modulation and the chlorine atom for additional steric and electronic tuning. Programs based on Fostedil or related calcium antagonist scaffolds can use this intermediate to explore the uncharted 2-Cl-6-F substitution space, which is predicted to offer balanced potency and lipophilicity relative to mono-fluoro or di-halo comparators.

Antimicrobial Benzylphosphonate Libraries Targeting Drug-Resistant E. coli Strains

Given the demonstration that substituted diethyl benzylphosphonates can outperform ciprofloxacin, bleomycin, and cloxacillin against E. coli model strains [1], the 2-Cl-6-F phosphonate is a high-priority building block for antimicrobial SAR libraries. Its balanced electron-withdrawing character and intermediate lipophilicity (LogP ≈ 3.3–3.8) are expected to optimize bacterial membrane penetration while maintaining aqueous solubility for in vitro assay compatibility. Procurement at gram scale from vendors such as AK Scientific or Leyan enables systematic MIC determination across Gram-negative and Gram-positive panels.

Quote Request

Request a Quote for Diethyl (2-chloro-6-fluorobenzyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.